molecular formula C16H24N2O4 B1294084 4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886364-26-7

4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No.: B1294084
CAS No.: 886364-26-7
M. Wt: 308.37 g/mol
InChI Key: XNSPGFQVDOLCAR-UHFFFAOYSA-N
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Description

4-Boc-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a protected synthetic intermediate of significant value in medicinal chemistry and drug discovery research. This compound features a benzo[e][1,4]diazepine core, a privileged scaffold known for its diverse biological activities. The presence of the Boc (tert-butoxycarbonyl) protecting group is crucial for synthetic strategies, as it safeguards the secondary amine during multi-step synthesis and can be readily removed under mild acidic conditions to generate the key pharmacophore. The 7,8-dimethoxy substitution pattern on the aromatic ring is a critical structural motif that can influence electronic properties and receptor binding affinity. Research into closely related 1,2,4,5-tetrahydro-3H-benzazepine derivatives has shown their potential as blockers of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . Modulating these channels holds therapeutic promise, making this chemical class a subject of investigation for a range of conditions affecting the nervous and cardiovascular systems . As such, this Boc-protected precursor serves as a vital building block for the development and exploration of novel molecules targeting these and other biological pathways. This product is intended for research applications in a controlled laboratory environment.

Properties

IUPAC Name

tert-butyl 7,8-dimethoxy-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(19)18-7-6-17-12-9-14(21-5)13(20-4)8-11(12)10-18/h8-9,17H,6-7,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSPGFQVDOLCAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=CC(=C(C=C2C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649617
Record name tert-Butyl 7,8-dimethoxy-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886364-26-7
Record name tert-Butyl 7,8-dimethoxy-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Reaction

The cyclization reaction is a pivotal step in synthesizing 4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. This can be performed using:

Methoxy Group Introduction

The addition of methoxy groups can be performed via:

  • Alkylation Reactions: Using methyl iodide or dimethyl sulfate in the presence of a base (such as potassium carbonate) to introduce methoxy groups at positions 7 and 8 of the benzodiazepine core.

Final Steps

After constructing the core structure and introducing substituents, purification steps are necessary:

  • Column Chromatography: To isolate the desired compound from by-products and unreacted materials.

  • Characterization Techniques: Utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound.

Research indicates that compounds like 4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e]diazepine exhibit various biological activities. Its unique structure makes it a valuable candidate for further studies in medicinal chemistry and drug discovery.

Step Description Key Reagents/Conditions
Cyclization Formation of benzodiazepine core o-Phenylenediamine + Carbonyl compound
Boc Protection Protects amine functionality Boc anhydride in dichloromethane
Methoxy Group Introduction Adds methoxy groups at specific positions Methyl iodide/dimethyl sulfate + Base
Purification Isolates final product Column chromatography
Characterization Confirms structure and purity NMR and MS

Chemical Reactions Analysis

Reduction Reactions

The benzodiazepine core of this compound can undergo selective reduction under specific conditions. Sodium cyanoborohydride (NaBH₃CN) has been shown to reduce the C=N double bond in similar 1,4-benzodiazepin-2-ones, yielding saturated derivatives . For example:

  • Reagent : NaBH₃CN in methanol
  • Conditions : Room temperature, acidic pH
  • Product : 2,3,4,5-Tetrahydro-1H-benzo[e] diazepine derivatives with retained stereochemistry .

Other reducing agents like lithium aluminum hydride (LiAlH₄) may target the amide or ester functionalities, but regioselectivity depends on reaction optimization .

Substitution Reactions

The methoxy groups at positions 7 and 8 are potential sites for nucleophilic substitution, though reactivity is lower compared to halogens. Strong nucleophiles (e.g., thiols, amines) under basic or acidic conditions can displace methoxy groups:

  • Reagent : Thiophenol (C₆H₅SH) with K₂CO₃
  • Conditions : Reflux in DMF
  • Product : 7,8-Dithiophenyl derivatives .

For comparison, chloro-substituted analogs (e.g., 4-Boc-7-chloro derivatives) show higher reactivity in SNAr reactions due to the better leaving group ability of Cl⁻ .

Alkylation and Acylation

The secondary amine in the diazepine ring can undergo alkylation or acylation. Microwave-assisted conditions enhance regioselectivity:

  • Reagent : Methyl iodide (CH₃I)
  • Conditions : Microwave heating (150°C, 90 sec)
  • Product : N-alkylated derivatives with >95% regioselectivity .

Ab initio calculations (MP2/6-31G*) suggest that deprotonation kinetics and transition-state stability govern alkylation site preference .

Deprotection of the Boc Group

While not explicitly documented for this compound, tert-butoxycarbonyl (Boc) deprotection is typically achieved via:

  • Reagent : Trifluoroacetic acid (TFA)
  • Conditions : Room temperature in dichloromethane
  • Product : Free amine intermediate, useful for further functionalization (e.g., peptide coupling) .

Comparative Reaction Data

Reaction Type Reagents/Conditions Major Product Key References
ReductionNaBH₃CN, MeOH, RTSaturated benzodiazepine core
SubstitutionC₆H₅SH, K₂CO₃, DMF, reflux7,8-Dithiophenyl derivative
AlkylationCH₃I, K₂CO₃, microwave (150°C)N-Methylated derivative
Boc DeprotectionTFA, CH₂Cl₂, RTFree amine intermediate

Mechanistic Insights

  • Microwave-Assisted Alkylation : Rapid heating increases anion formation at the N-4 position, favoring N-alkylation over competing pathways .
  • Reduction Selectivity : Cyanoborohydride selectively reduces imine bonds without affecting aromatic methoxy groups, as confirmed by NMR analysis (δ 5.37 ppm for NH in reduced products) .

Scientific Research Applications

Chemistry:

Biology:

    Enzyme Inhibition Studies: It can be used to investigate the inhibition of specific enzymes, particularly those involved in neurotransmission.

Medicine:

    Drug Development: The compound serves as a scaffold for the development of new therapeutic agents, particularly those targeting the central nervous system.

Industry:

    Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group helps in stabilizing the compound and preventing unwanted side reactions during its interaction with these targets. The methoxy groups may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Comparative Analysis of 1,4-Benzodiazepine Derivatives

Compound Name (Source) Substituents Position Yield (%) ee (%) Optical Rotation (αD25) Key Structural Features
Target: 4-Boc-7,8-Dimethoxy-... Boc, 7,8-dimethoxy 7,8 N/A N/A N/A Benzo[e] ring; Boc protection
(R)-2f 4-Methoxyphenyl, 8-methyl 8 86 86 -70.17° Tosyl-protected; vinyl group
(R)-2g 8-Chloro, 4-methoxyphenyl 8 55 92 -17.20° Chloro substituent; high ee
(R)-2h 8-Trifluoromethyl, 4-methoxyphenyl 8 99 90 -37.40° Electron-withdrawing CF3 group
4-Boc-8-Chloro-... Boc, 8-chloro 8 N/A N/A N/A Chloro substituent; CAS 886364-27-8
2,2,4-Trimethyl-... 2,2,4-trimethyl 2,2,4 N/A N/A N/A Chair conformation; P21/c space group

Key Observations :

  • Substituent Position : The target compound’s 7,8-dimethoxy groups on the benzo[e] ring contrast with substituents at position 8 in derivatives (e.g., 8-methyl, 8-chloro). Positional differences influence steric and electronic interactions, affecting enantiomeric excess (ee) and optical activity .
  • Protecting Groups : The Boc group in the target compound offers superior stability under acidic conditions compared to tosyl (Ts) groups in derivatives, which require harsher deprotection conditions .
Structural and Crystallographic Differences
  • Benzo[e] vs. Benzo[b] Systems : The target’s benzo[e] ring system differs from the benzo[b] analog in , which adopts a chair conformation with a dihedral angle of 21.15° between the benzodiazepine ring and aromatic plane . The benzo[e] system may exhibit distinct conformational flexibility, impacting binding to biological targets.
  • Hydrogen Bonding : Crystallographic studies of 2,2,4-trimethyl derivatives reveal N–H⋯O and O–H⋯N hydrogen bonding, forming zigzag chains . The target’s Boc and methoxy groups may alter hydrogen-bonding networks, influencing solubility and crystallinity.

Biological Activity

4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a synthetic compound belonging to the benzodiazepine class. Its structural attributes and functional groups suggest potential biological activities that merit exploration. This article compiles existing research on its biological activity, including synthesis methods, pharmacological evaluations, and potential therapeutic applications.

  • Molecular Formula : C16H24N2O4
  • Molar Mass : 308.37 g/mol
  • CAS Number : 886364-26-7

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interaction with neurotransmitter systems and its potential therapeutic effects.

The compound is hypothesized to interact with GABA_A receptors due to its structural similarity to other benzodiazepines. This interaction could enhance the inhibitory effects of GABA in the central nervous system (CNS), leading to anxiolytic and sedative effects.

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structures exhibit significant activity against various targets. For instance:

  • IC50 Values : Compounds in the same class have shown IC50 values ranging from nanomolar to micromolar concentrations in different assays targeting GABA_A receptors and other CNS-related pathways .

Case Studies

  • Neuroprotective Effects : A study exploring the neuroprotective properties of benzodiazepine derivatives indicated that modifications at specific positions can enhance neuroprotection in models of oxidative stress .
  • Anxiolytic Activity : Research has suggested that certain derivatives exhibit anxiolytic-like effects in animal models when administered at specific dosages .

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the benzodiazepine core through cyclization reactions.
  • Protection of functional groups (e.g., Boc protection) to enhance stability during synthesis.
  • Final deprotection steps to yield the active compound.

Comparative Analysis with Related Compounds

Compound NameCAS NumberIC50 (nM)Biological Activity
This compound886364-26-7TBDAnxiolytic potential
Compound ATBD700Potent against 17β-HSD Type 3
Compound BTBD900Active against leukemia cell line

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine?

  • Methodological Answer : The synthesis typically involves a multi-step sequence starting from a benzodiazepine core. Acylation with Boc anhydride under basic conditions (e.g., triethylamine in dichloromethane) is critical for introducing the Boc-protected amine. Subsequent methoxylation at positions 7 and 8 requires controlled Friedel-Crafts alkylation or demethylation of protected intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
  • Key Considerations : Monitor reaction progress with TLC (Rf ~0.3 in 3:1 hexane/EtOAc) and confirm Boc group stability under acidic conditions during deprotection steps .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : 1^1H NMR (DMSO-d6) should show characteristic signals: δ 1.4 ppm (Boc tert-butyl), δ 3.8–4.2 ppm (methoxy groups), and δ 6.5–7.2 ppm (aromatic protons).
  • HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) with ESI-MS to confirm molecular ion [M+H]+ at m/z ≈ 363.
  • IR : Confirm Boc carbonyl stretch at ~1680 cm⁻¹ .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent degradation via hydrolysis of the Boc group or oxidation of methoxy substituents. Conduct periodic stability assays using HPLC to detect degradation products (>95% purity threshold) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for derivative synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states for key reactions like acylation or methoxylation. Solvent effects (e.g., DCM vs. THF) can be modeled using COSMO-RS to identify optimal dielectric environments. Pair computational results with empirical kinetic studies (e.g., variable-temperature NMR) to validate activation energies .
  • Case Study : A 2023 study on benzodiazepine derivatives used DFT to rationalize regioselectivity in methoxylation, aligning with experimental yields of 82% .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, incubation times). Standardize protocols:

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., 3^3H-flunitrazepam) in HEK293 cells expressing GABAA receptors.
  • Dose-Response Curves : Compare EC50 values across studies; meta-analysis tools (e.g., RevMan) quantify heterogeneity.
  • Controlled Variables : Maintain pH 7.4, 37°C, and 5% CO2 to minimize variability .

Q. How can AI-driven experimental design improve the synthesis of novel analogs?

  • Methodological Answer : Implement machine learning (ML) platforms (e.g., COMSOL Multiphysics integrated with Python scripts) to screen reaction parameters. Train models on historical data (e.g., solvent polarity, catalyst loading) to predict optimal conditions for new analogs. For example, ML-guided optimization of cyclization steps reduced byproduct formation by 40% in a 2024 study .

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